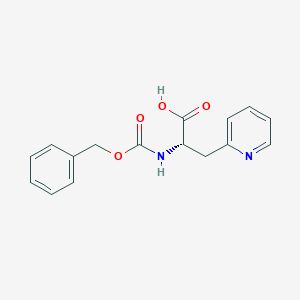
Cbz-2'-pyridyl-L-Ala
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cbz-2’-pyridyl-L-Ala can be synthesized through a multi-step process involving the protection of the amino group of L-alanine with a benzyl carbamate group and the introduction of a pyridyl group at the 2’ position. One common method involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides .
Industrial Production Methods
Industrial production of Cbz-2’-pyridyl-L-Ala typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for high yield and purity, often employing automated systems for precise control of reaction parameters.
Análisis De Reacciones Químicas
Types of Reactions
Cbz-2’-pyridyl-L-Ala undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to remove the Cbz protecting group, yielding free amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed to remove the Cbz group.
Substitution: Reagents such as halides and nucleophiles are used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include free amines, substituted pyridyl derivatives, and various oxidized forms of the compound.
Aplicaciones Científicas De Investigación
Cbz-2’-pyridyl-L-Ala has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme-substrate interactions and protein modifications.
Industry: Cbz-2’-pyridyl-L-Ala is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Cbz-2’-pyridyl-L-Ala involves its interaction with specific molecular targets, such as enzymes and receptors. The Cbz protecting group can be selectively removed under mild conditions, allowing the free amine to interact with biological targets. The pyridyl group enhances the compound’s binding affinity and specificity for certain enzymes and receptors, facilitating its use in biochemical assays and drug development.
Comparación Con Compuestos Similares
Cbz-2’-pyridyl-L-Ala can be compared with other similar compounds, such as:
N-Boc-2’-pyridyl-L-Ala: Features a tert-butyl carbamate (Boc) protecting group instead of Cbz.
N-Fmoc-2’-pyridyl-L-Ala: Contains a fluorenylmethoxycarbonyl (Fmoc) protecting group.
N-Alloc-2’-pyridyl-L-Ala: Uses an allyloxycarbonyl (Alloc) protecting group.
Uniqueness
Cbz-2’-pyridyl-L-Ala is unique due to its combination of the Cbz protecting group and the pyridyl moiety, which provides distinct chemical reactivity and biological activity compared to other protected amino acids.
Propiedades
Número CAS |
37535-55-0 |
|---|---|
Fórmula molecular |
C16H16N2O4 |
Peso molecular |
300.31 g/mol |
Nombre IUPAC |
(2S)-2-(phenylmethoxycarbonylamino)-3-pyridin-2-ylpropanoic acid |
InChI |
InChI=1S/C16H16N2O4/c19-15(20)14(10-13-8-4-5-9-17-13)18-16(21)22-11-12-6-2-1-3-7-12/h1-9,14H,10-11H2,(H,18,21)(H,19,20)/t14-/m0/s1 |
Clave InChI |
BTGYYJGNWHQHEJ-AWEZNQCLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=CC=N2)C(=O)O |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC=CC=N2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S)-1-(4-bromophenyl)ethyl]azanium](/img/structure/B13391168.png)

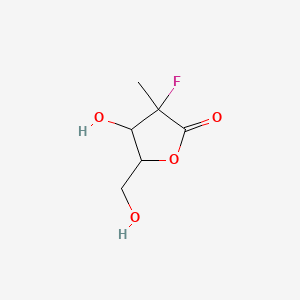
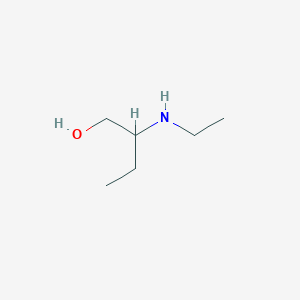
![[6-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B13391188.png)
![1-O-ethoxycarbonyl 5-O-methyl 3-[tert-butyl(dimethyl)silyl]oxypentanedioate](/img/structure/B13391193.png)
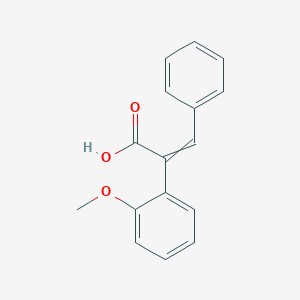
![[(1R,2E,6E,10S,11E,13S)-13-hydroxy-3,7,13-trimethyl-10-propan-2-ylcyclotetradeca-2,6,11-trien-1-yl] N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B13391198.png)
![3-(1,3-Benzodioxol-5-yloxymethyl)-4-[4-(4-fluorophenyl)phenyl]piperidine;hydrochloride](/img/structure/B13391206.png)
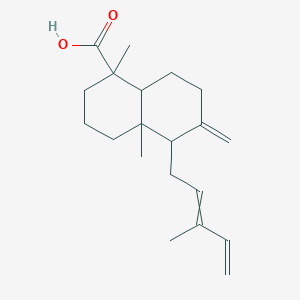
![2-[18-(1-Carboxyethyl)-6,8,17,19-tetraoxo-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaen-7-yl]propanoic acid](/img/structure/B13391217.png)
![L-Aspartic acid, N-[(2S)-2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-methylpentyl]-, 4-(phenylmethyl) ester](/img/structure/B13391231.png)
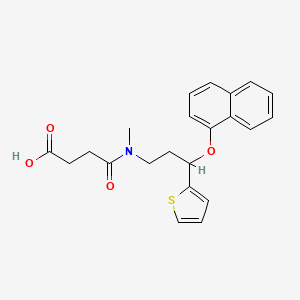
![[(2-hydroxy-1-methyl-6-oxo-2,3-dihydroindol-5-ylidene)amino]urea;Carbazochrome](/img/structure/B13391241.png)
